Methylcyclopentadienyltitanium trichloride

Description

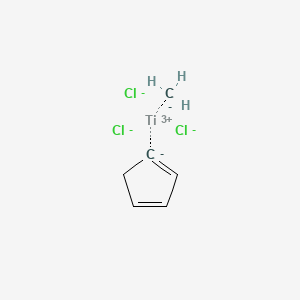

Methylcyclopentadienyltitanium trichloride is an organotitanium compound with the chemical formula (C₆H₇)TiCl₃. It is a moisture-sensitive orange solid that adopts a piano stool geometry. This compound is part of a broader class of cyclopentadienyl titanium complexes, which have significant applications in various fields of chemistry and industry .

Propriétés

Formule moléculaire |

C6H8Cl3Ti-2 |

|---|---|

Poids moléculaire |

234.3 g/mol |

Nom IUPAC |

carbanide;cyclopenta-1,3-diene;titanium(3+);trichloride |

InChI |

InChI=1S/C5H5.CH3.3ClH.Ti/c1-2-4-5-3-1;;;;;/h1-3H,4H2;1H3;3*1H;/q2*-1;;;;+3/p-3 |

Clé InChI |

SXTOSLYVLGYQBO-UHFFFAOYSA-K |

SMILES canonique |

[CH3-].C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Ti+3] |

Origine du produit |

United States |

Méthodes De Préparation

Methylcyclopentadienyltitanium trichloride can be synthesized through several methods. One common laboratory method involves the reaction of titanocene dichloride with titanium tetrachloride. The reaction proceeds as follows:

(C5H5)2TiCl2+TiCl4→2(C6H7)TiCl3

This reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition .

Industrial production methods often involve the reduction of titanium tetrachloride with various metals such as sodium, aluminum, or magnesium at elevated temperatures. For example, the reduction with sodium occurs at around 270°C, while aluminum and magnesium reductions occur at approximately 400°C .

Analyse Des Réactions Chimiques

Methylcyclopentadienyltitanium trichloride undergoes several types of chemical reactions, including:

Reduction: It can be reduced by zinc powder to form polymeric titanium (III) derivatives.

Substitution: The compound readily forms alkoxide complexes upon treatment with alcohols.

Oxidation: While specific oxidation reactions are less common, the compound’s electrophilic nature allows it to participate in various oxidative processes.

Common reagents used in these reactions include zinc powder for reduction, alcohols for alkoxide formation, and phosphine ligands for adduct formation. Major products from these reactions include polymeric titanium (III) derivatives and various alkoxide and phosphine complexes .

Applications De Recherche Scientifique

Methylcyclopentadienyltitanium trichloride has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.

Biology and Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and induce apoptosis in cancer cells.

Industry: The compound is used in the production of high-performance materials and coatings.

Mécanisme D'action

The mechanism by which methylcyclopentadienyltitanium trichloride exerts its effects involves its electrophilic natureIt induces apoptosis via pathways such as the FAS receptor pathway, making it a promising candidate for anticancer treatments .

Comparaison Avec Des Composés Similaires

Methylcyclopentadienyltitanium trichloride can be compared with other cyclopentadienyl titanium complexes, such as:

Cyclopentadienyl titanium trichloride: Similar in structure but lacks the methyl group, which can influence its reactivity and stability.

Pentamethylcyclopentadienyl titanium trichloride: Contains additional methyl groups, which can enhance its stability and alter its reactivity.

Titanocene dichloride: A related compound used in similar applications but with different reactivity due to its distinct structure.

These comparisons highlight the unique properties of methylcyclopentadienyltitanium trichloride, such as its specific reactivity and stability, which make it suitable for various specialized applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.